molecular formula C18H14ClF3N2O3 B2762876 6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride CAS No. 1094029-69-2

6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride

Cat. No.: B2762876
CAS No.: 1094029-69-2
M. Wt: 398.77
InChI Key: TUABJQQUPRVOFZ-UHFFFAOYSA-N
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Description

6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride is a halogenated quinoline derivative characterized by a methoxy group at position 6, a 3-(trifluoromethyl)phenylamino substituent at position 4, and a carboxylic acid moiety at position 3, with a hydrochloride counterion enhancing its solubility. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-357923) and is utilized in research for its structural versatility in medicinal chemistry .

Properties

IUPAC Name

6-methoxy-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3.ClH/c1-26-12-5-6-15-13(8-12)16(14(9-22-15)17(24)25)23-11-4-2-3-10(7-11)18(19,20)21;/h2-9H,1H3,(H,22,23)(H,24,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUABJQQUPRVOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)NC3=CC=CC(=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride (CAS Number: 1094029-69-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₁₄ClF₃N₂O₃
Molecular Weight398.8 g/mol
IUPAC Name6-methoxy-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylic acid; hydrochloride
CAS Number1094029-69-2

Anticancer Potential

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. Notably, studies on related compounds suggest that modifications in the molecular structure can enhance cytotoxic activity against various cancer cell lines. For example, a study highlighted that 3'-fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid demonstrated the highest in vitro cytotoxic activity among tested derivatives, indicating a promising direction for further exploration of quinoline-based compounds like this compound .

The mechanism of action for quinoline derivatives often involves interference with cellular processes such as tubulin binding, which is crucial for cell division. This similarity to established antimitotic agents like navelbine and taxol suggests that this compound may exhibit comparable mechanisms, potentially leading to its use as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. The presence of specific substituents, such as trifluoromethyl groups, can significantly influence the pharmacological profile of the compound. In one study, it was found that introducing a fluorine atom at certain positions enhanced anticancer activity, while substitutions with chlorine or methoxy groups resulted in decreased efficacy .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A comparative study evaluated various quinolone derivatives, revealing that those with specific substitutions showed enhanced cytotoxic effects against cancer cell lines. The compound's structural features were directly correlated with its biological activity .
  • In Vivo Efficacy :
    • Further investigations into related compounds demonstrated promising results in animal models for anticancer efficacy, establishing a foundation for future studies on this compound .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 6.25 µg/mL to 12.5 µg/mL, indicating strong antibacterial activity .

Case Study: Antimicrobial Screening

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
6dMycobacterium smegmatis6.2516
6ePseudomonas aeruginosa6.2519

This suggests that modifications to the quinoline structure can enhance antimicrobial efficacy, particularly when electron-withdrawing groups are present .

Anticancer Research

The compound's structural characteristics have also been linked to anticancer activity. Research indicates that derivatives of quinoline compounds can inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The IC50 values for some derivatives were reported between 1.9 µg/mL and 7.52 µg/mL, showcasing their potential as anticancer agents .

Case Study: Anticancer Activity

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

These findings underscore the potential of quinoline derivatives in cancer therapy, particularly those modified with trifluoromethyl groups which enhance biological activity .

Synthesis and Characterization

The synthesis of this compound often involves multi-step reactions that yield various derivatives with distinct biological activities. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Synthesis Overview

  • Starting Materials : Various substituted anilines and quinoline derivatives.
  • Key Reactions : Nucleophilic substitutions, cyclization reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly influence antimicrobial and anticancer activities.

Key Findings

  • Electron-Withdrawing Groups : Enhance antibacterial properties.
  • Substituents on Phenyl Ring : Affect cytotoxicity against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following table compares key structural features, physicochemical properties, and functional attributes of 6-methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-OCH₃, 4-NH-(3-CF₃Ph), 3-COOH C₁₈H₁₄ClF₃N₂O₃ 398.77 Enhanced solubility due to hydrochloride salt; potential kinase inhibitor scaffold .
2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid (3d) 2-Ph, 6-OCF₃, 4-COOH C₁₇H₁₀F₃NO₃ 334.14 Higher thermal stability (mp 197–198°C); synthetic intermediate for acyl chloride derivatives .
6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid 6-F, 3-CH₃, 2-Ph, 4-COOH C₁₇H₁₂FNO₂ 281.29 Fluoro substituent improves membrane permeability; explored in antibacterial agents .
6-Bromo-3-methyl-2-(3-trifluoromethylphenyl)quinoline-4-carboxylic acid 6-Br, 3-CH₃, 2-(3-CF₃Ph), 4-COOH C₁₈H₁₁BrF₃NO₂ 410.19 Bromine enhances electrophilic reactivity; used in cross-coupling reactions .
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid 6-Cl, 2-furan-linked CF₃Ph, 4-COOH C₂₁H₁₁ClF₃NO₃ 417.77 Furan moiety increases π-stacking potential; studied in fluorescence-based assays .
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 4-OH, 6-CF₃, 3-COOEt C₁₃H₁₀F₃NO₃ 285.22 Ester group improves cell permeability; precursor to hydrolyzed bioactive acids .

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility

  • Trifluoromethyl (CF₃) Groups : Present in all compared compounds, CF₃ enhances metabolic stability and electronegativity, influencing binding to hydrophobic pockets in enzymes .
  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid (e.g., in the target compound) improves water solubility but may limit membrane permeability compared to ester derivatives (e.g., ethyl esters in ) .
  • Halogenation : Bromine (Br) and chlorine (Cl) at position 6 (e.g., and ) increase molecular weight and reactivity, facilitating nucleophilic substitution or metal-catalyzed coupling reactions .

Q & A

Q. What are the recommended methods for synthesizing 6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by functionalization. Key steps include:
  • Coupling Reactions : Introducing the [3-(trifluoromethyl)phenyl]amino group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under inert atmospheres.
  • Ester Hydrolysis : Converting the carboxylic ester to the free acid using aqueous NaOH or HCl, followed by precipitation and purification.
  • Salt Formation : Reacting the free acid with HCl in a polar aprotic solvent (e.g., dichloromethane) to form the hydrochloride salt .
    Industrial methods like microwave-assisted synthesis () or continuous flow reactors can enhance reaction efficiency and yield .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions and hydrogen bonding patterns (e.g., downfield shifts for carboxylic acid protons) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical mass .
  • Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

Q. What are the key solubility characteristics of this compound, and how do they influence experimental design?

  • Methodological Answer :
  • Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and acidic aqueous solutions due to its carboxylic acid and hydrochloride groups .
  • Experimental Design Implications :
  • Use DMSO for in vitro biological assays, ensuring concentrations ≤0.1% to avoid cellular toxicity.
  • For kinetic studies, pre-dissolve in DMF and dilute with buffer to maintain solubility .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer :
  • Temperature Control : Maintain reaction temperatures between 60–80°C during amination to prevent decomposition of the trifluoromethyl group .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2 with Xantphos) for coupling efficiency .
  • Solvent Optimization : Use toluene or dioxane for amination steps to balance reactivity and solubility .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while improving yields by 10–15% .

Q. How does the presence of the trifluoromethyl group impact the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -CF3_3 group increases electrophilicity at the 4-position of the quinoline ring, facilitating nucleophilic attack by amines or thiols.
  • Steric Hindrance : The bulky -CF3_3 group may reduce reactivity in sterically crowded environments, requiring elevated temperatures (80–100°C) for efficient substitutions .
  • Computational Modeling : Use DFT calculations to predict reactive sites and optimize reaction pathways .

Q. What in vitro models are appropriate for evaluating the biological activity of this quinoline derivative?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or PI3K) using fluorescence-based assays to measure IC50_{50} values .
  • Cell Viability Studies : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT assays to assess cytotoxicity. Include controls for HCl interference .
  • Protein Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins .

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer :
  • Replicate Experiments : Perform solubility tests in triplicate using standardized buffers (pH 2–10) and document temperature/humidity .
  • Analytical Cross-Validation : Compare UV-Vis spectroscopy (for concentration) with gravimetric analysis to resolve contradictions .
  • Literature Review : Prioritize data from peer-reviewed journals over vendor specifications (e.g., vs. ) .

Safety and Handling Considerations

Q. What protocols are critical for safely handling the hydrochloride salt form of this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Data Contradictions and Resolution

Q. How can researchers reconcile conflicting reports on the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC.
  • pH-Dependent Analysis : Stability may vary; e.g., the compound degrades faster at pH >7 due to hydrolysis of the amide bond .
  • Cross-Reference Synthesis Routes : Differences in impurity profiles (e.g., residual solvents) from alternative methods ( vs. 7) may explain discrepancies .

Advanced Analytical Techniques

Q. What advanced spectroscopic methods can elucidate the interaction of this compound with biological membranes?

  • Methodological Answer :
  • Fluorescence Quenching : Use dansyl-labeled liposomes to monitor membrane insertion .
  • Solid-State NMR : Resolve structural changes in lipid bilayers upon compound binding .
  • Molecular Dynamics Simulations : Predict partitioning behavior using force fields parameterized for fluorinated groups .

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